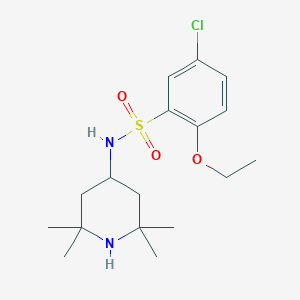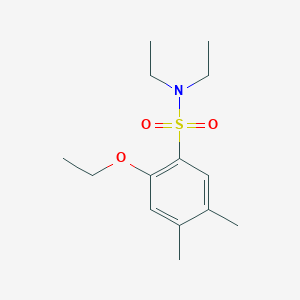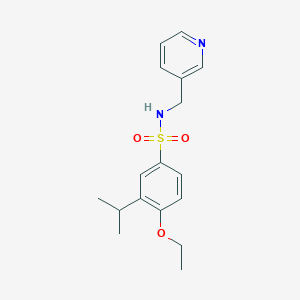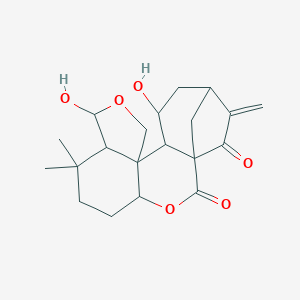
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAPS, which is an abbreviation for its full chemical name. TAPS has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
TAPS acts as a competitive antagonist of ion channels and receptors, meaning that it binds to the same site as the natural ligand or agonist and blocks its activity. The specific mechanism of action of TAPS depends on the type of channel or receptor it is targeting. For example, TAPS blocks voltage-gated potassium channels by binding to the extracellular pore region and preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAPS depend on the specific ion channel or receptor it is targeting. In general, TAPS has been shown to reduce neuronal excitability and inhibit synaptic transmission in the central nervous system. This can have a variety of effects on behavior and cognition, depending on the specific brain region and neural circuitry involved.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAPS in lab experiments is its high selectivity for certain types of ion channels and receptors. This allows researchers to selectively block the activity of these channels without affecting other types of channels or receptors. However, one limitation of using TAPS is its relatively low potency compared to other channel blockers or receptor antagonists. This can make it difficult to achieve complete block of channel or receptor activity without using high concentrations of TAPS, which can have off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on TAPS. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. TAPS has been shown to reduce seizure activity in animal models of epilepsy, and it may also have neuroprotective effects in Alzheimer's disease. Another area of interest is the development of more potent and selective TAPS analogs that could be used as even more precise tools for studying ion channels and receptors in the brain.
Synthesemethoden
The synthesis of TAPS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
TAPS has been widely used in scientific research as a tool to study the function of ion channels and receptors in neurons. It has been shown to selectively block the activity of certain types of ion channels, such as voltage-gated potassium channels and nicotinic acetylcholine receptors. This makes TAPS a valuable tool for investigating the role of these channels in neuronal signaling and synaptic plasticity.
Eigenschaften
Produktname |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H27ClN2O3S |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
InChI-Schlüssel |
XUCOQDSLZQLNKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















